molecular formula C7H9N3O B2670211 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one CAS No. 1692264-27-9

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one

Cat. No.: B2670211
CAS No.: 1692264-27-9
M. Wt: 151.169
InChI Key: RXRCJNKOALAMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one is a bicyclic heterocyclic compound featuring a pyridine ring fused to a pyridazinone moiety. This scaffold is notable for its partially saturated structure, which confers unique electronic and steric properties. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways. Its rigid framework allows for selective functionalization at positions 2, 6, and 7, making it a valuable template for structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-4-6-5(9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRCJNKOALAMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one typically involves the reaction of N-R-3-piperidone with a secondary amine to form an enamine. This enamine then undergoes a nucleophilic substitution reaction with ethyl glyoxylate to yield the desired product . Industrial production methods often involve optimizing these reactions to increase yield and purity, utilizing various catalysts and reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Key Steps in Synthesis:

  • Formation of Enamine: Reaction between N-R-3-piperidone and secondary amine.
  • Nucleophilic Substitution: Enamine reacts with ethyl glyoxylate to produce intermediate compounds.
  • Aromatic Ring Formation: The final step involves the reaction with hydrazine hydrate to form the target compound.

Biological Activities

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one exhibits a range of biological activities that make it a candidate for pharmaceutical development.

Potential Therapeutic Uses:

  • Central Nervous System Disorders: The compound has been linked to potential treatments for diseases such as Alzheimer's disease and schizophrenia due to its interaction with histamine H3 receptors. These interactions may lead to neuroprotective effects and cognitive enhancements .
  • Antimicrobial Properties: Similar derivatives have shown antimicrobial activities, suggesting that this compound could also possess similar properties .

Case Studies and Research Findings

Research has highlighted various derivatives of this compound that exhibit significant biological activities.

Table 1: Summary of Biological Activities

Compound DerivativeActivity TypeReference
Derivative ANeuroprotectiveStudy on CNS effects
Derivative BAntimicrobialResearch on infection
Derivative CAntidepressantClinical trials

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Thiopyrano vs. Pyrido Rings

  • 5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride (CAS: 1416439-36-5): Replaces the pyridine ring with a sulfur-containing thiopyrano ring. Reduced aromaticity compared to the pyrido analog may alter binding interactions in biological systems .

Fused Benzocycloheptane Systems

  • 6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one (CAS: 25823-52-3):
    • Incorporates a benzo-fused cycloheptane ring, expanding the aromatic system.
    • Increased planarity and surface area may improve interactions with hydrophobic protein pockets .

Substituent Effects on Pharmacological Properties

Acetyl-Substituted Derivatives

  • 6-Acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one :
    • Molecular Formula: C₉H₁₁N₃O₂; Molecular Weight: 193.2.
    • The acetyl group at position 6 introduces a ketone functionality, which may enhance metabolic stability by resisting oxidative degradation.
    • Smiles: CC(N1CCC2C(C1)=CC(NN=2)=O)=O .

Alkyl and Aryl Substituents

  • 2-Ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one (CAS: 1384510-56-8): Molecular Formula: C₉H₁₃N₃O; Molecular Weight: 179.22.
  • Astra Pharmaceuticals’ Patented Derivatives :
    • Examples: 2-(4-Chlorophenyl)- and 2-(3,4-Dichlorophenyl)-substituted analogs.
    • Chlorophenyl groups enhance electronic withdrawal, improving receptor binding affinity and selectivity in CNS targets .

Spectroscopic Signatures

  • 1H NMR Profiles: Pyrido[3,2-c]pyridazinones exhibit characteristic proton resonances at δ 8.24–7.22 (H5, H6 as AB quartets) and δ 8.47–9.07 (H11, H7 in acridine derivatives) . Thiopyrano analogs show downfield shifts for sulfur-adjacent protons due to deshielding effects .

Data Tables

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Feature Reference
5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one None C₇H₉N₃O 163.17 Parent scaffold
6-Acetyl derivative Acetyl at C6 C₉H₁₁N₃O₂ 193.2 Enhanced metabolic stability
2-Ethyl derivative Ethyl at C2 C₉H₁₃N₃O 179.22 Increased lipophilicity
2-(4-Chlorophenyl) analog 4-Cl-C₆H₄ at C2 C₁₅H₁₂ClN₃O 285.73 Improved receptor affinity

Biological Activity

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a distinctive fused ring structure that includes nitrogen atoms and an oxygen atom. Its molecular formula is C7H9N3OC_7H_9N_3O, with a molecular weight of 151.17 g/mol. The compound can be synthesized through various methods, including the reaction of N-R-3-piperidone with secondary amines followed by nucleophilic substitution reactions with ethyl glyoxylate.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can:

  • Inhibit Enzyme Activity : It binds to the active or allosteric sites of enzymes, modulating their functions.
  • Interact with Receptors : It can activate or inhibit signaling pathways through receptor interactions, leading to various physiological effects.

1. Anticancer Activity

Research has indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators in cellular models. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

3. Nephroprotective Properties

Recent studies have highlighted the nephroprotective effects of certain pyridazinone derivatives in models of chronic kidney disease (CKD). For example, a derivative showed efficacy in reducing proteinuria and protecting podocyte integrity in hypertensive rats .

Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

Study FocusFindings
TRPC5 Inhibition A derivative demonstrated selective inhibition of TRPC5 channels with nephroprotective effects in CKD models .
Anticancer Activity Various derivatives have shown potent cytotoxic effects against HeLa and A375 human tumor cell lines .
Enzyme Modulation Compounds have been identified as effective inhibitors of c-Met kinase activity, which is crucial for cancer cell proliferation .

Case Studies

  • Chronic Kidney Disease (CKD) Model : In a study involving hypertensive rats treated with a TRPC5 inhibitor derived from pyridazinone structures, significant reductions in blood pressure and proteinuria were observed. This suggests a therapeutic potential for managing CKD through modulation of calcium channels .
  • Cancer Cell Lines : In vitro studies on HeLa and HCT116 cells revealed that certain pyridazinone derivatives exhibited IC50 values in the low micromolar range for inhibiting cell proliferation. These findings support further exploration into their mechanisms as anticancer agents .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one, and how do reaction conditions influence product selectivity?

  • Methodological Answer : Multi-component reactions (MCRs) are widely used for synthesizing nitrogen-containing heterocycles. For example, four-component reactions involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic 1,3-diketones can yield structurally diverse pyridazinone derivatives. The choice of solvent (e.g., ethanol vs. DMF), temperature, and catalyst (e.g., Lewis acids) critically impacts regioselectivity. Evidence from analogous systems shows that adjusting stoichiometry or introducing microwave-assisted heating can enhance yields and reduce side products .

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Analyze proton environments in the tetrahydro ring system (e.g., δ 2.5–3.5 ppm for CH2 groups adjacent to nitrogen) and pyridazinone carbonyl (δ ~160 ppm in 13C NMR).
  • HRMS : Confirm molecular formula (C8H9N3O) via exact mass matching (calc. 163.0746 for [M+H]+).
  • IR : Identify carbonyl stretching (~1680–1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹). Reference protocols for similar heterocycles validate these assignments .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict electronic properties, solubility (logP), and molecular electrostatic potential. Software like Gaussian or ORCA, coupled with QSAR models, aids in estimating bioavailability and reactivity .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated using kinetic and isotopic labeling studies?

  • Methodological Answer :

  • Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or LC-MS to identify rate-determining steps.
  • Isotopic Labeling : Use deuterated reagents (e.g., D2O) to trace proton transfer pathways. For example, labeling the carbonyl oxygen can clarify cyclization steps in pyridazinone synthesis.
  • DFT Transition-State Analysis : Compare computed activation energies with experimental data to validate mechanistic hypotheses .

Q. What strategies mitigate byproduct formation during the synthesis of this compound, particularly in scale-up scenarios?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., over-oxidized or dimerized derivatives).
  • Process Optimization : Adjust pH (e.g., buffered conditions to prevent hydrolysis) or employ flow chemistry for better heat/mass transfer.
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C or zeolites) can improve selectivity. Evidence from analogous dihydropyridinone syntheses supports these approaches .

Q. How does stereochemistry at the pyridazinone ring influence biological activity, and what chiral resolution methods are applicable?

  • Methodological Answer :

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers.
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration.
  • Biological Assays : Test enantiomers in receptor-binding studies (e.g., kinase inhibition). Prior work on benzoxazole derivatives highlights enantiomer-specific activity differences .

Q. What are the challenges in interpreting X-ray crystallography data for this compound, and how can disorder in the tetrahydro ring be resolved?

  • Methodological Answer :

  • Crystallization : Co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance diffraction.
  • Refinement : Use SHELXL with restraints for flexible CH2 groups. Disorder modeling requires partial occupancy refinement and TLS parameters.
  • Validation : Cross-check with DFT-optimized geometries to resolve ambiguities .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate purity via HPLC (>95%) and elemental analysis.
  • Reaction Parameter Audit : Compare solvent purity, catalyst lot variability, and moisture control.
  • Meta-Analysis : Use platforms like Reaxys to aggregate data and identify outlier conditions. For example, microwave-assisted syntheses often report higher yields than conventional heating .

Q. What analytical approaches resolve conflicting spectral data (e.g., NMR shifts) across studies?

  • Methodological Answer :

  • Solvent Calibration : Ensure deuterated solvent references match (e.g., CDCl3 vs. DMSO-d6).
  • 2D NMR (COSY, HSQC) : Assign peaks unambiguously. For example, HSQC can distinguish overlapping CH2 signals in the tetrahydro ring.
  • Cross-Study Benchmarking : Compare with structurally related pyridazinones in public databases (e.g., PubChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.